molecular formula C9H9BrN2O B2888329 4-Bromo-5-methoxy-2-methyl-indazole CAS No. 2092532-64-2

4-Bromo-5-methoxy-2-methyl-indazole

Cat. No.: B2888329
CAS No.: 2092532-64-2
M. Wt: 241.088
InChI Key: MFRLEECRJCALIB-UHFFFAOYSA-N
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Description

4-Bromo-5-methoxy-2-methyl-indazole is a substituted indazole derivative characterized by a bromine atom at position 4, a methoxy group at position 5, and a methyl group at position 2 of the indazole core. The substitution pattern of this compound suggests unique electronic and steric properties, making it a candidate for structure-activity relationship (SAR) studies in medicinal chemistry .

Properties

IUPAC Name

4-bromo-5-methoxy-2-methylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c1-12-5-6-7(11-12)3-4-8(13-2)9(6)10/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRLEECRJCALIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C=CC(=C2Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methoxy-2-methyl-indazole typically involves the bromination of 5-methoxy-2-methyl-indazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methoxy-2-methyl-indazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, cyano, or organometallic derivatives, while oxidation can produce aldehydes or carboxylic acids .

Scientific Research Applications

4-Bromo-5-methoxy-2-methyl-indazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-5-methoxy-2-methyl-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting gene expression and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indazole Derivatives

a) 3-Bromo-4-methoxy-6-methyl-1H-indazole (CAS 1000342-17-5)
  • Substituents : Bromine (position 3), methoxy (position 4), methyl (position 6).
  • Key Differences: The bromine and methoxy groups are shifted to positions 3 and 4, respectively, compared to the target compound. Such differences could impact binding affinity in biological targets, such as kinases or G-protein-coupled receptors .
b) 3-Bromo-5-methoxy-2-(4-methoxyphenyl)-2H-indazole (CAS 848142-58-5)
  • Substituents : Bromine (position 3), methoxy (position 5), and a 4-methoxyphenyl group (position 2).
  • Key Differences : The bulky 4-methoxyphenyl substituent at position 2 introduces significant steric hindrance and lipophilicity, contrasting with the simpler methyl group in the target compound. This structural feature may enhance membrane permeability but reduce solubility in aqueous environments .
c) 3-Bromo-4,5,6,7-tetrahydro-1H-indazole
  • Substituents : Bromine (position 3) and a tetrahydro-saturated ring system.
  • The absence of methoxy and methyl groups at positions 4, 5, and 2 further differentiates its reactivity and pharmacokinetic profile .

Benzimidazole Derivatives

a) 5-Bromo-1H-benzo[d]imidazol-2-amine (CAS 83741-35-9)
  • Substituents : Bromine (position 5) and an amine group (position 2).
  • Key Differences: The benzimidazole core replaces the indazole system, altering hydrogen-bonding capabilities.
b) 5-Methoxy-1H-benzimidazole-2-ylamine (CAS 6232-91-3)
  • Substituents : Methoxy (position 5) and amine (position 2).
  • Key Differences : The methoxy group at position 5 mirrors the target compound’s substitution, but the benzimidazole core lacks the indazole’s fused pyrazole ring. This difference may influence tautomerism and metabolic stability .

Data Table: Structural and Property Comparison

Compound Name Core Structure Substituents (Positions) Molecular Weight Key Properties/Applications
4-Bromo-5-methoxy-2-methyl-indazole Indazole Br (4), OMe (5), Me (2) ~255.1 Kinase inhibition, SAR studies
3-Bromo-4-methoxy-6-methyl-1H-indazole Indazole Br (3), OMe (4), Me (6) ~255.1 Potential anticancer agent
3-Bromo-5-methoxy-2-(4-methoxyphenyl)-2H-indazole Indazole Br (3), OMe (5), 4-OMe-Ph (2) ~333.2 High lipophilicity, membrane permeation
5-Bromo-1H-benzo[d]imidazol-2-amine Benzimidazole Br (5), NH2 (2) ~212.0 DNA intercalation, antimicrobial

Research Findings and Implications

  • Electronic Effects: Bromine at position 4 in the target compound (vs.
  • Steric Considerations : The methyl group at position 2 offers moderate steric hindrance compared to bulkier substituents (e.g., 4-methoxyphenyl), favoring interactions with shallow binding pockets in enzymes .
  • Biological Activity : Benzimidazole derivatives exhibit stronger DNA-binding affinity due to their planar structure, whereas indazoles like the target compound may excel in kinase inhibition due to optimized hydrogen-bonding motifs .

Biological Activity

4-Bromo-5-methoxy-2-methyl-indazole is a heterocyclic compound belonging to the indazole family, characterized by its unique molecular structure that includes a bromine atom at the 4-position, a methoxy group at the 5-position, and a methyl group at the 2-position. This configuration influences its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C9H9BrN2OC_9H_9BrN_2O with a molecular weight of approximately 227.09 g/mol. The presence of both electron-withdrawing (bromine) and electron-donating (methoxy) groups allows for diverse chemical reactions, primarily nucleophilic substitutions and electrophilic aromatic substitutions.

Indazole derivatives, including this compound, have shown interactions with various biological targets through several mechanisms:

  • Modulation of Ion Channels : These compounds can influence voltage-gated ion channels, affecting cellular excitability.
  • Neurotransmission : They enhance inhibitory neurotransmission and attenuate excitatory neurotransmission, which can have implications in neurological disorders.
  • Biochemical Pathways : The compound exhibits a broad spectrum of biological activities including antiviral, anti-inflammatory, anticancer, antimicrobial, antitubercular, antidiabetic, and antioxidant effects.

Biological Activities

Recent studies have highlighted the potential biological activities of this compound:

Anticancer Activity

Research indicates that indazole derivatives can act as anticancer agents by interfering with cellular mechanisms involved in tumor growth. For example, compounds structurally similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against several pathogens. Its structural features suggest that it may inhibit bacterial growth through interference with cell wall synthesis or protein synthesis pathways.

Anti-inflammatory Effects

Indazole derivatives are being explored for their anti-inflammatory properties. Studies demonstrate their ability to reduce inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of indazole derivatives is crucial for optimizing their biological activities. A comparative analysis of similar compounds reveals that the presence of specific substituents significantly influences potency:

Compound NameStructure FeaturesNotable Activities
4-Bromo-5-methoxyindazoleBromine at position 4, methoxy groupAntimicrobial, anticancer
5-MethoxyindazoleMethoxy group onlyAnti-inflammatory
6-BromoindazoleBromine at position 6Anticancer
1-MethylindazoleMethyl substitution at position 1Neuroprotective properties

This table illustrates how variations in substituents can lead to different pharmacological profiles.

Case Studies

Several case studies have been conducted to evaluate the efficacy of indazole derivatives:

  • Antiprotozoal Activity : A study evaluated various indazole derivatives against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The results indicated that certain modifications significantly enhanced activity against these protozoa, with IC50 values lower than those observed for standard treatments .
  • Cancer Cell Line Studies : In vitro studies on human cancer cell lines demonstrated that this compound exhibited potent cytotoxic effects compared to control groups. The compound's mechanism was linked to apoptosis induction and cell cycle arrest .

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